molecular formula C11H15F2N B13255585 3,5-difluoro-N-(pentan-2-yl)aniline

3,5-difluoro-N-(pentan-2-yl)aniline

Cat. No.: B13255585
M. Wt: 199.24 g/mol
InChI Key: WFYNVCRGKWFBBO-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a pentan-2-yl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 3,5-difluoroaniline with 2-pentanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3,5-difluoro-N-(pentan-2-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pentan-2-yl group provides additional steric and electronic effects, influencing the compound’s overall behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoroaniline: Lacks the pentan-2-yl group, making it less sterically hindered.

    N-(pentan-2-yl)aniline: Does not have the fluorine atoms, resulting in different reactivity and stability.

    3,5-dichloro-N-(pentan-2-yl)aniline: Chlorine atoms replace fluorine, leading to different electronic effects.

Uniqueness

3,5-difluoro-N-(pentan-2-yl)aniline is unique due to the presence of both fluorine atoms and the pentan-2-yl group. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3,5-difluoro-N-pentan-2-ylaniline

InChI

InChI=1S/C11H15F2N/c1-3-4-8(2)14-11-6-9(12)5-10(13)7-11/h5-8,14H,3-4H2,1-2H3

InChI Key

WFYNVCRGKWFBBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

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